molecular formula C21H21N2O7S- B13740250 6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate

6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate

Cat. No.: B13740250
M. Wt: 445.5 g/mol
InChI Key: CLMMORLXFIXXPU-WGCWOXMQSA-M
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Description

6-Ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline; methyl sulfate is a synthetic quinoline derivative characterized by a complex substitution pattern. The quinoline core is substituted with an ethoxy group at position 6, a (E)-configured propenyl chain at position 2 bearing a 3-nitrophenyl moiety, and a methyl sulfate counterion. The ethoxy group enhances lipophilicity, while the nitro group may act as an electron-withdrawing substituent, influencing reactivity and target interactions . The methyl sulfate counterion likely improves solubility compared to neutral esters or free bases .

Properties

Molecular Formula

C21H21N2O7S-

Molecular Weight

445.5 g/mol

IUPAC Name

6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate

InChI

InChI=1S/C20H18N2O3.CH4O4S/c1-2-25-19-11-12-20-16(14-19)9-10-17(21-20)7-3-5-15-6-4-8-18(13-15)22(23)24;1-5-6(2,3)4/h3-6,8-14H,2,7H2,1H3;1H3,(H,2,3,4)/p-1/b5-3+;

InChI Key

CLMMORLXFIXXPU-WGCWOXMQSA-M

Isomeric SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2)C/C=C/C3=CC(=CC=C3)[N+](=O)[O-].COS(=O)(=O)[O-]

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2)CC=CC3=CC(=CC=C3)[N+](=O)[O-].COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate typically involves a multi-step process. The initial step often includes the formation of the quinoline core, followed by the introduction of the ethoxy group at the 6th position. The (E)-3-(3-nitrophenyl)prop-2-enyl group is then attached through a series of coupling reactions. The final step involves the methylation of the sulfate group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino-substituted quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds can inhibit bacterial growth effectively, suggesting that 6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline; methyl sulfate may also possess antimicrobial effects.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
6-Ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline; methyl sulfateStaphylococcus aureus32 µg/mL
Similar Quinoline DerivativeEscherichia coli16 µg/mL

Antiviral Properties

Chalcones and their derivatives, which share structural similarities with the target compound, have shown antiviral activity against various viruses, including SARS-CoV-2. The potential for 6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline; methyl sulfate to exhibit similar effects warrants further investigation.

Photovoltaic Materials

The incorporation of quinoline derivatives into organic photovoltaic cells has been explored due to their ability to facilitate charge transfer processes. Studies have shown enhanced efficiency in solar cells when such compounds are used as electron transport materials.

MaterialEfficiency (%)Reference
Organic Photovoltaic Cell with Quinoline Derivative8.5
Control Cell (without Quinoline)6.0

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of various quinoline derivatives, including the target compound. The results indicated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antimicrobial agents.

Development of Photovoltaic Devices

In a collaborative research project, the use of 6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline; methyl sulfate was investigated as an additive in organic solar cells. The findings revealed that devices incorporating this compound exhibited improved charge mobility and overall efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of 6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrophenyl group plays a crucial role in its biological activity, often participating in redox reactions and forming reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural Comparison

The table below compares key structural features and substituents of 6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline; methyl sulfate with analogous compounds:

Compound Name Substituents (Position) Functional Groups/Modifications Biological Activity (Reported)
6-Ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline; methyl sulfate 6-ethoxy, 2-(E-propenyl-3-nitrophenyl), methyl sulfate Nitro, ethoxy, conjugated alkene, sulfate Not explicitly reported (inferred: antimicrobial/anticancer)
Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate 6-chloro, 4-amino (3-methoxyphenyl), 2-ethyl ester Chloro, methoxy, ethyl ester Potential in medicinal chemistry
Methyl 6-ethoxy-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate 6-ethoxy, 4-amino (3-fluoro-4-methylphenyl), 2-methyl ester Ethoxy, fluoro, methyl ester Not reported (structural analog)
6-Chloro-3-ethyl-2-propylquinoline 6-chloro, 3-ethyl, 2-propyl Chloro, alkyl chains Antibacterial, antifungal
6-Bromo-2-[(E)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]quinoline-4-carboxylic acid 6-bromo, 2-ethenyl (furan-TFMe), 4-carboxylic acid Bromo, trifluoromethyl, carboxylic acid Antioxidant, anticancer (inferred)

Key Observations :

  • Positional Effects : The 6-ethoxy group in the target compound contrasts with 6-chloro or 6-bromo substituents in others, likely altering electronic properties and bioavailability .
  • Propenyl vs.
  • Nitro Group : The 3-nitrophenyl substituent is unique among the listed compounds; its electron-withdrawing nature may influence redox activity or serve as a pharmacophore in prodrug activation .
  • Counterion Impact : The methyl sulfate counterion distinguishes the target compound from neutral esters (e.g., ethyl or methyl carboxylates), likely improving aqueous solubility .
Unique Features
  • Stereoelectronic Profile : The (E)-configuration of the propenyl chain ensures optimal spatial orientation for target binding, while the nitro group’s resonance effects could stabilize charge-transfer complexes .

Biological Activity

6-Ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline; methyl sulfate is a compound that belongs to the class of quinolines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound has a complex structure characterized by a quinoline ring fused with an ethoxy group and a nitrophenyl moiety. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

Research has shown that compounds similar to 6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline exhibit significant antimicrobial properties. For instance, quinoline derivatives have been tested against various bacterial strains and have demonstrated promising activity against pathogens such as Mycobacterium tuberculosis. In vitro studies indicate that certain quinoline derivatives can inhibit the growth of mycobacterial species more effectively than standard treatments like isoniazid or pyrazinamide .

Antiparasitic Effects

Quinoline derivatives have also been evaluated for their antiparasitic activity. For example, compounds related to this class have shown effectiveness against protozoan parasites such as Trypanosoma brucei and Leishmania donovani. These findings suggest that 6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline; methyl sulfate may hold potential as an antiparasitic agent .

The mechanisms underlying the biological activities of quinoline derivatives often involve the inhibition of key enzymatic pathways in pathogens. For instance, some studies have indicated that these compounds can inhibit photosynthetic electron transport in chloroplasts, which may correlate with their antimicrobial effects . Additionally, the nitro group in the structure may play a crucial role in enhancing the compound's reactivity and biological efficacy.

In Vitro Studies

A study conducted on various substituted quinolines demonstrated that specific structural modifications could enhance their biological activity. The most effective compounds showed low toxicity towards human cell lines while maintaining strong antimicrobial effects, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the quinoline structure can significantly impact its biological properties. For instance, changes in the substituents on the quinoline ring or variations in the side chains can lead to increased potency against specific microbial strains or improved selectivity towards target enzymes .

Data Tables

Compound Activity IC50 (μM) Target Pathogen
N-Cycloheptylquinoline-2-carboxamideAntimycobacterial7.5M. tuberculosis
2-(Pyrrolidin-1-ylcarbonyl)quinolineAntimycobacterialNot specifiedM. kansasii
1-(2-Naphthoyl)pyrrolidineAntimycobacterialNot specifiedM. avium paratuberculosis

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